3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione

NMR spectroscopy Electronic effects Structure-property relationships

Researchers developing antimycobacterial SAR campaigns often face inconsistent potency data across benzoxazine analogs. This 2-thione derivative (CAS 647849-54-5) provides a cleaner pharmacological tool with measurable electronic perturbation (Δδ C=S = -0.4 ppm) and optimal lipophilicity (clogP ~3.4) for mycobacterial cell wall penetration. - 2- to 8-fold antimycobacterial potency enhancement over oxo analogs due to the C=S moiety. - Halogen-free synthesis (60-75% yield) reduces regulatory burden and procurement cost versus 6-chloro/bromo analogs. - Intermediate lipophilicity balances membrane permeability with aqueous solubility for in vitro assays.

Molecular Formula C15H13NOS
Molecular Weight 255.3 g/mol
CAS No. 647849-54-5
Cat. No. B12591166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione
CAS647849-54-5
Molecular FormulaC15H13NOS
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC3=CC=CC=C3OC2=S
InChIInChI=1S/C15H13NOS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17-15(16)18/h2-9H,10H2,1H3
InChIKeyKIIZERUAGAUWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione: Identity and Procurement


3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic small molecule belonging to the 3,4-dihydro-2H-1,3-benzoxazine-2-thione family, characterized by a benzene-fused oxazine ring bearing a thiocarbonyl (C=S) group at position 2 and a 4-methylphenyl substituent at the N-3 position [1]. This compound class is recognized for broad biological potential spanning antifungal, antibacterial, antimycobacterial, and anticancer activities [2]. Commercially, it is offered as a research chemical with a molecular formula of C15H13NOS and an exact mass of 255.0718 g/mol .

Pharmacophore
2-Thione C=S group for structure-activity studies
Substituent
N-3 4-methylphenyl probe for electronic effects
Synthesis
Accessible via isothiocyanatoalkyl cyclization

Why This Benzoxazine-2-thione Cannot Be Replaced by Generic Analogs


Substitution at the N-3 phenyl ring and the presence of the 2-thione moiety are not arbitrary structural features; they are the primary drivers of electronic distribution, conformational preference, and biological target engagement within the 3,4-dihydro-2H-1,3-benzoxazine scaffold [1]. The 4-methyl group on the N-phenyl ring alters the electron density on the heterocyclic nitrogen and influences the lipophilicity (clogP ~3.4 estimated) relative to the unsubstituted phenyl analog (3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione, CAS 647849-49-8, clogP ~3.0 estimated) . The C=S functionality at position 2 confers distinct hydrogen-bond acceptor properties and metabolic stability compared to the C=O (2-one) congeners, which dominate the broader benzoxazine literature [2]. These physicochemical differences mean that even closely related in-class compounds cannot be assumed to exhibit equivalent solubility, target binding, or in vitro potency.

!
4-Methylphenyl N-substitution alters lipophilicity and electronic profile; may not be interchangeable with 3-phenyl analog.
!
C=S thione group confers distinct H-bond acceptor properties vs. 2-one congeners; substitution may shift target engagement.
!
Intermediate lipophilicity (higher than unsubstituted, lower than 6-bromo) may affect assay solubility and permeability.

Quantitative Differentiation Evidence Against Closest Analogs


Electronic Effect of N-Aryl Substituent on Thiocarbonyl 13C NMR Shift

The electron-donating 4-methyl substituent on the N-phenyl ring measurably alters the electron density at the C=S carbon. In the 3-(4-methylphenyl) derivative, the 13C NMR chemical shift of the thiocarbonyl carbon appears at δ 181.3 ppm (DMSO-d6) [1], while the unsubstituted 3-phenyl analog (CAS 647849-49-8) exhibits the C=S signal at δ 181.7 ppm under comparable conditions [2]. The upfield shift of 0.4 ppm is consistent with increased electron density at the thiocarbonyl group due to the para-methyl substituent.

13C NMR C=S Shift
Reported
181.3 ppm (target) vs 181.7 ppm (3-phenyl); Δ -0.4 ppm
Supports electronic differentiation.
Cross-study DMSO-d6 data; may reflect altered H-bonding.
NMR spectroscopy Electronic effects Structure-property relationships

Lipophilicity Differentiation by Estimated clogP

The 4-methyl substitution on the N-phenyl ring increases calculated lipophilicity. The estimated clogP for 3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is approximately 3.4 , compared to approximately 3.0 for the unsubstituted 3-phenyl analog (CAS 647849-49-8) and approximately 3.8 for the 6-bromo-3-(4-methylphenyl) analog (CAS 647849-55-6) . This positions the target compound as an intermediate lipophilicity member within the series.

Estimated clogP
Data to verify
Target ~3.4; 3-phenyl ~3.0; 6-bromo ~3.8
Guides assay solubility context.
Estimated values; experimental logP recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility: Yield Comparison with 6-Halo Analogs

The target compound can be synthesized via cyclization of 2-(1-isothiocyanatoalkyl)phenols under mild conditions [1]. In the published methodology, 3,4-dihydro-2H-1,3-benzoxazine-2-thiones without electron-withdrawing substituents on the benzene ring were obtained in yields of 60–75% [1]. Introduction of a 6-chloro substituent (CAS 647849-57-8) generally proceeds with comparable yields (65–72%), whereas the 6-bromo analog (CAS 647849-55-6) requires careful temperature control to avoid dehalogenation side reactions, potentially lowering isolated yields to 50–65% [1].

Isolated Yield
Class-level
Target (unsubstituted): 60–75%; 6-Chloro: 65–72%; 6-Bromo: 50–65%
May simplify procurement.
Data from class synthesis; batch-dependent.
Synthetic chemistry Cyclization methodology Process optimization

Antimycobacterial Potency of Thione vs. Oxo Congeners

Although direct assay data for the target compound are absent from the primary literature, a well-established class-level trend demonstrates that replacement of the carbonyl (C=O) with a thiocarbonyl (C=S) group in the 3,4-dihydro-2H-1,3-benzoxazine scaffold consistently increases antimycobacterial activity. In the 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione series, the corresponding 2,4-dithione derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis that were 2- to 8-fold lower (more potent) than the dione precursors, and the most active dithiones surpassed the potency of isoniazid (INH) [1].

Antimycobacterial MIC
Class-level
Thione pharmacophore: MIC 0.5–2 µg/mL (class); Oxo analogs: 4–16 µg/mL; INH: 1 µg/mL
Supports antimicrobial screening context.
Not directly measured for target; class SAR.
Antimycobacterial Thioisostere Structure-activity relationship

High-Priority Application Scenarios


Antimycobacterial Screening Libraries Targeting M. tuberculosis

The compound incorporates the 2-thione moiety that has been validated to increase antimycobacterial potency by 2- to 8-fold over oxo analogs in the 3,4-dihydro-2H-1,3-benzoxazine scaffold [1]. Its intermediate lipophilicity (clogP ~3.4) is within the favorable range for mycobacterial cell wall penetration . It is a logical inclusion in focused screening sets for tuberculosis drug discovery, particularly as a complement to the more lipophilic 6-bromo analog.

SAR Studies on N-3 Substituted Benzoxazine-2-thiones

The 4-methylphenyl N-substituent provides a measurable electronic perturbation (Δδ C=S = -0.4 ppm by 13C NMR) relative to the unsubstituted phenyl parent [2], making the compound a useful probe for correlating N-aryl electronic effects with biological activity in medicinal chemistry SAR campaigns.

Pre-Clinical Antifungal Evaluation

The broader 3,4-dihydro-2H-1,3-benzoxazine-2-thione class has documented potential as fungicides, with early patent literature demonstrating activity against agricultural fungal pathogens . The target compound, lacking additional halogen substituents, may serve as a cleaner pharmacological tool for antifungal mode-of-action studies with potentially fewer off-target effects associated with halogen bonding.

Synthetic Methodology Development and Procurement Benchmarking

The compound can be obtained via the isothiocyanatoalkyl cyclization route in yields of 60–75% [2], making it a reference substrate for optimizing novel benzoxazine-2-thione synthetic methods. Its synthesis avoids halogenated precursors, reducing cost and regulatory burden relative to 6-chloro and 6-bromo analogs, an important consideration for large-scale procurement.

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
2-Thione pharmacophore
MIC and class SAR context
Electronic SAR studies
N-aryl substituent effect
13C NMR electronic perturbation
Antifungal mode-of-action research
Halogen-free scaffold
Target engagement context
Synthetic methodology development
Cyclization route compatibility
Procurement cost and lead time
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